molecular formula C10H13BO4 B1364545 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid CAS No. 850568-50-2

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

Cat. No. B1364545
M. Wt: 208.02 g/mol
InChI Key: NSDRSKQWUQJUAE-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid, also known as MDBPA, is a boronic acid derivative that has gained attention in scientific research due to its unique chemical properties. This compound has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry.

Scientific Research Applications

Polymer Synthesis and Characterization

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is used in polymer research. For instance, its derivatives, such as poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], have been synthesized and characterized. This involves polymerization processes and thorough characterization using spectroscopic techniques like FTIR and NMR, as well as gel permeation chromatography and differential scanning calorimetry. The thermal degradation of these polymers has been studied in detail, revealing insights into the stability and decomposition processes of the materials (Coskun et al., 1998).

Catalysis in Organic Synthesis

In organic synthesis, derivatives of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid are used as ligands in palladium-catalyzed Suzuki reactions. These compounds have proven effective for a wide range of Suzuki reactions involving different arylboronic acids and aryl chlorides, bromides, and iodides. This application is crucial for the synthesis of biaryl products in high yields (Bei et al., 1999).

Synthesis of Bioactive Compounds

Compounds containing the 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid moiety have been used in the synthesis of antimycotic agents. These agents, particularly 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, exhibit significant in vitro activity against various fungi and bacteria, and some show effectiveness against Candida albicans in vivo (Heeres & van Cutsem, 1981).

Targeted Drug Delivery

The phenylboronic acid functionality derived from 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is used in the design of targeted drug delivery systems. For example, phenylboronic acid-functionalized polymeric micelles have been synthesized for targeted delivery to cancer cells. These micelles can recognize specific cell types, like HepG2 cells, and enhance drug uptake, demonstrating potential in cancer therapy (Zhang et al., 2013).

Materials Chemistry

In materials chemistry, derivatives of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid are utilized in the synthesis of photochromic materials. These materials, such as specific dithienylethenes, exhibit changes in color upon UV irradiation and have applications in optical recording and data storage technologies (Yang et al., 2006).

Catalysis in Amidation Reactions

This compound is also involved in catalysis for dehydrative amidation between carboxylic acids and amines. The ortho-substituent on phenylboronic acids, derived from 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid, plays a critical role in these reactions, showing high effectiveness for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

properties

IUPAC Name

[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDRSKQWUQJUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394913
Record name 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

CAS RN

850568-50-2
Record name 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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